10'-O-Demethylstreptonigrin

Description

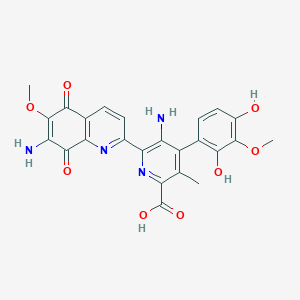

10'-O-Demethylstreptonigrin (CAS 136803-89-9), also referred to as 10'-Desmethoxystreptonigrin, is a microbial secondary metabolite derived from Streptomyces species. Structurally, it is a demethylated analogue of the naturally occurring antitumor antibiotic streptonigrin. The compound features a molecular formula of C₂₄H₂₀N₄O₇ and a molecular weight of 476.4 g/mol (476.10 g/mol in some sources, likely due to rounding differences) . Its primary mechanism of action involves the inhibition of RAS P21 protein farnesylation, a critical post-translational modification required for oncogenic signaling. Notably, this compound exhibits 3-fold greater inhibitory potency against this target compared to its parent compound, streptonigrin . Additionally, it demonstrates broad-spectrum antibacterial and antitumor activities, making it a molecule of interest in oncology and infectious disease research.

Properties

CAS No. |

105933-56-0 |

|---|---|

Molecular Formula |

C24H20N4O8 |

Molecular Weight |

492.4 g/mol |

IUPAC Name |

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2,4-dihydroxy-3-methoxyphenyl)-3-methylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C24H20N4O8/c1-8-13(9-5-7-12(29)22(35-2)19(9)30)14(25)18(28-16(8)24(33)34)11-6-4-10-17(27-11)21(32)15(26)23(36-3)20(10)31/h4-7,29-30H,25-26H2,1-3H3,(H,33,34) |

InChI Key |

HXXIUDYBAVHRJV-UKTHLTGXSA-N |

SMILES |

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)O)OC)O |

Isomeric SMILES |

CC\1=C(NC(=C(/C1=C/2\C=CC(=O)C(=C2O)OC)N)C3=NC4=C(C=C3)C(=O)C(=C(C4=O)N)OC)C(=O)O |

Canonical SMILES |

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)O)OC)O |

Synonyms |

10'-O-demethylstreptonigrin 10'-O-desmethylstreptonigrin |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Properties of Streptonigrin and Its Analogues

Key Findings:

Methyl streptonigrin, in contrast, features an additional methyl group and oxygen atom, increasing its molecular weight to 520.499 g/mol. This modification may alter solubility and target binding .

Biological Activity: RAS P21 Inhibition: this compound’s enhanced potency suggests that demethylation improves interaction with the farnesyltransferase enzyme, a key target in Ras-driven cancers . Antibacterial Spectrum: Unlike streptonigrin, which primarily targets Gram-positive bacteria, this compound shows activity against both Gram-positive and Gram-negative strains, though specific MIC values require further elucidation . Methyl Streptonigrin: Limited data exist, but structural similarities to streptonigrin imply retained DNA-damaging effects, albeit with unquantified efficacy .

Pharmacokinetic Considerations: No direct pharmacokinetic data are available for this compound. However, its lower molecular weight compared to streptonigrin may favor improved tissue penetration. Methyl streptonigrin’s higher molecular weight could delay renal excretion, though this remains speculative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.